N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide” is a complex organic compound that belongs to the class of indolizines . Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
The synthesis of indolizines has been developed based on classical methodologies such as Scholtz or Chichibabin reactions . Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
Indolizine (pyrrolo [1,2- a ]pyridine) is one of the five isomers of indole and it serves as a precursor for widespread indolizidine alkaloids . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
Various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides . The reaction gives a dihydropyridin-1 (2 H )-yl anion, which upon Thorpe–Ziegler-type cyclization provides indolizines .Physical And Chemical Properties Analysis
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .Scientific Research Applications
- Sterically-hindered N-heterocyclic carbenes (NHCs) play a crucial role in organic synthesis. Recently, researchers have developed a class of sterically-hindered NHCs based on the indazole framework . These ligands combine strong σ-donation from the carbene center (due to placement at the C3-indazole position) with flexible N-substitution using the versatile 2,6-bis(diphenylmethyl)aryl moiety. This unique combination extends beyond the metal center, making them non-classical NHCs .
Catalysis and Ligand Design
Synthetic Methodology
Mechanism of Action
Target of Action
The primary target of N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .
Mode of Action
N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide interacts with MmpL3, inhibiting its function . This binding disrupts the normal function of the transporter, leading to growth inhibition of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 affects the lipid transport pathways in Mycobacterium tuberculosis . MmpL3 is involved in the transport of mycolic acids, key components of the mycobacterial cell wall . Disruption of this pathway compromises the integrity of the cell wall, leading to the death of the bacteria .
Result of Action
The primary result of N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting MmpL3, the compound disrupts crucial biochemical pathways in the bacteria, leading to cell death .
Safety and Hazards
Future Directions
It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-9-14(4-6-19-10-14)16-13(18)11-7-12-3-1-2-5-17(12)8-11/h1-3,5,7-8H,4,6,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFONQNREGTKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CN3C=CC=CC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.